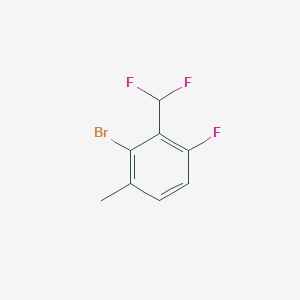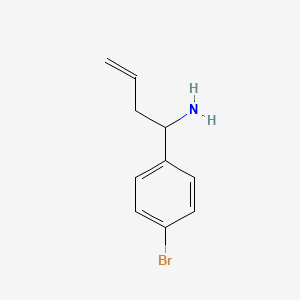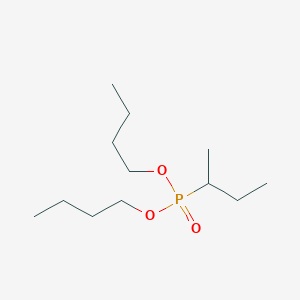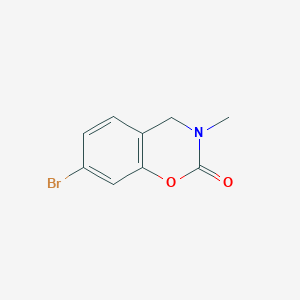
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-(trifluoromethyl)benzoic acid and cyclohexanol.
Esterification: The hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzoic acid is esterified with cyclohexanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclohexyloxy groups on biological activity. It may serve as a model compound in drug design and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for further investigation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclohexyloxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)benzoic acid: Lacks the trifluoromethyl group, potentially reducing its metabolic stability.
3-(Trifluoromethyl)benzoic acid: Similar structure but without the cyclohexyloxy group, affecting its chemical properties.
Uniqueness
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of the trifluoromethyl and cyclohexyloxy groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15F3O3 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19) |
InChI Key |
ZIJSOVNZZBRWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



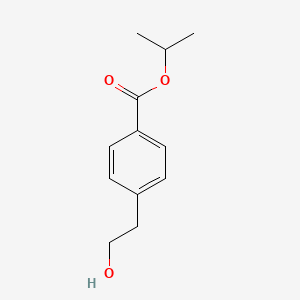



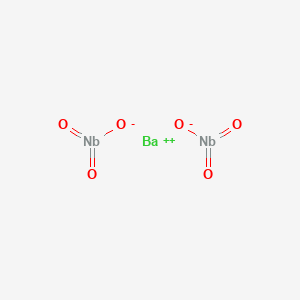
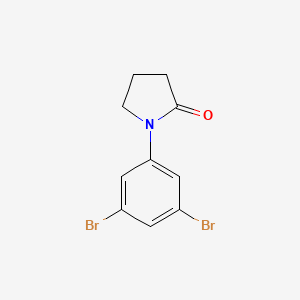
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
